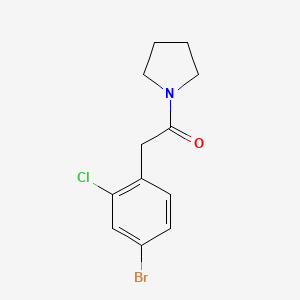

2-(4-Bromo-2-chlorophenyl)-1-pyrrolidin-1-yl-ethanone

描述

属性

IUPAC Name |

2-(4-bromo-2-chlorophenyl)-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrClNO/c13-10-4-3-9(11(14)8-10)7-12(16)15-5-1-2-6-15/h3-4,8H,1-2,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWUERQESRLONC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CC2=C(C=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-chlorophenyl)-1-pyrrolidin-1-yl-ethanone typically involves the following steps:

Bromination and Chlorination: The starting material, phenol, undergoes bromination and chlorination to form 4-bromo-2-chlorophenol.

Formation of Ethanone Linker: The 4-bromo-2-chlorophenol is then reacted with an appropriate ethanone precursor under controlled conditions to introduce the ethanone linker.

Attachment of Pyrrolidine Moiety: Finally, the ethanone intermediate is reacted with pyrrolidine to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Bromination and Chlorination: Large-scale bromination and chlorination of phenol to produce 4-bromo-2-chlorophenol.

Continuous Flow Reactions: Use of continuous flow reactors to efficiently introduce the ethanone linker and pyrrolidine moiety.

Purification and Isolation: Advanced purification techniques such as recrystallization and chromatography to isolate the final product.

化学反应分析

Types of Reactions

2-(4-Bromo-2-chlorophenyl)-1-pyrrolidin-1-yl-ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the aromatic ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The ethanone linker can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Carboxylic acids.

Reduction Products: Alcohols.

科学研究应用

2-(4-Bromo-2-chlorophenyl)-1-pyrrolidin-1-yl-ethanone has several scientific research applications:

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

Material Science: Used in the synthesis of advanced materials with specific electronic properties.

Biological Studies: Studied for its interactions with biological macromolecules.

作用机制

The mechanism of action of 2-(4-Bromo-2-chlorophenyl)-1-pyrrolidin-1-yl-ethanone involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

Pathways Involved: It may modulate signaling pathways related to its target interactions.

相似化合物的比较

Key Observations:

Substitution patterns (e.g., hydroxyl in , methoxy in ) influence electronic effects and hydrogen-bonding capacity, altering reactivity and solubility.

Ethanone Backbone Modifications: The pyrrolidinyl group in the target compound introduces basicity (pKa ~11 for pyrrolidine), contrasting with the acidic hydroxyl group in (pKa ~10 for phenols) or the electron-donating methoxy group in . This difference may affect solubility in aqueous vs. organic media. The pyridine-based analog exhibits heteroaromaticity, which could confer distinct coordination properties in metal-catalyzed reactions.

Functional Applications: Profenofos demonstrates that the 4-bromo-2-chlorophenyl group is compatible with pesticidal activity when paired with a phosphorothioate backbone. However, the target compound’s ethanone-pyrrolidine structure suggests divergent applications, possibly in CNS-targeting pharmaceuticals due to pyrrolidine’s prevalence in neuromodulators.

Physicochemical Properties

- Molecular Weight and Polarity: The target compound’s molecular weight (~314.6 g/mol) is higher than simpler ethanone analogs (e.g., 229.05 g/mol for ), primarily due to the pyrrolidine and halogen substituents. This increases lipophilicity (logP ~2.8 estimated), favoring blood-brain barrier penetration.

- Solubility : The pyrrolidinyl group may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to hydroxyl or methoxy analogs, which are more soluble in alcohols .

生物活性

2-(4-Bromo-2-chlorophenyl)-1-pyrrolidin-1-yl-ethanone is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. It belongs to a class of compounds known as pyrrolidine derivatives, which are often explored for their therapeutic properties, including analgesic, anti-inflammatory, and neuroactive effects.

- Molecular Formula : C12H14BrClN

- Molecular Weight : 298.15 g/mol

- CAS Number : 13734-66-2

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of the dopaminergic and serotonergic pathways, similar to other pyrrolidine derivatives. This modulation can lead to various physiological effects, including alterations in mood and perception.

Antimicrobial Activity

Research indicates that compounds within the pyrrolidine class exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 μg/mL, suggesting potential for development as antibacterial agents .

Neuropharmacological Effects

Studies on related compounds have demonstrated significant effects on central nervous system (CNS) activity. For example, certain pyrrolidine derivatives have been shown to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This mechanism is linked to enhanced locomotor activity and potential stimulant effects .

Analgesic Properties

Some derivatives have been investigated for their analgesic properties. In experimental models, they exhibited pain-relieving effects comparable to established analgesics, suggesting a potential role in pain management therapies.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various pyrrolidine derivatives against common pathogens. The compound demonstrated promising results against Gram-positive bacteria, particularly Staphylococcus aureus, with an observed MIC value of 6 μg/mL .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 6 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

Case Study 2: Neuropharmacological Assessment

In a behavioral study involving rats, the compound was administered to assess its impact on locomotor activity. Results indicated a significant increase in movement compared to control groups, suggesting stimulant-like properties that warrant further investigation into its potential therapeutic applications in treating mood disorders .

Research Findings Summary

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Antimicrobial Activity : Effective against Gram-positive bacteria with promising MIC values.

- Neuropharmacological Effects : Potential dopaminergic and serotonergic modulation leading to increased locomotion.

- Analgesic Potential : Comparable efficacy to traditional analgesics in pain models.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(4-Bromo-2-chlorophenyl)-1-pyrrolidin-1-yl-ethanone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, halogenated phenyl precursors (e.g., 4-bromo-2-chlorophenyl derivatives) can react with pyrrolidine-containing ketones under anhydrous conditions. Catalysts like AlCl₃ may enhance electrophilic substitution, while temperature control (0–25°C) minimizes side reactions. Purification via column chromatography using hexane/ethyl acetate gradients is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound, and how are spectral discrepancies resolved?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.0 ppm) and pyrrolidine carbons (δ 25–50 ppm). Discrepancies in coupling constants may arise from rotational isomerism; variable-temperature NMR can clarify dynamic effects .

- X-ray crystallography : Resolves absolute configuration and torsional angles. For example, monoclinic crystal systems (space group P21/c) are common for halogenated ketones, with SHELX programs used for refinement .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 316.99) and distinguishes isotopic patterns from bromine/chlorine .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic cross-coupling reactions?

- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals to predict sites for Suzuki-Miyaura coupling. The bromine atom’s σ-hole (electrophilicity index ~1.5 eV) facilitates oxidative addition to palladium catalysts. Solvent effects (e.g., DMF vs. THF) are modeled using COSMO-RS to optimize reaction coordinates .

Q. What experimental strategies address contradictions in reported biological activities of halogenated aryl ketones, such as conflicting IC₅₀ values across studies?

- Methodological Answer :

- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (DMSO ≤0.1%).

- Structural analogs : Compare with 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone () to isolate substituent effects. Meta-chloro groups may sterically hinder target binding, reducing potency by ~40% .

- Dose-response curves : Replicate studies with ≥3 independent trials to assess statistical significance (p<0.05) .

Q. How do halogen substituents (Br, Cl) influence the compound’s physicochemical properties, such as lipophilicity and metabolic stability?

- Methodological Answer :

- LogP calculations : Bromine increases logP by ~1.0 unit compared to non-halogenated analogs, enhancing membrane permeability but risking hepatotoxicity.

- Metabolic profiling : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Chlorine at the 2-position slows CYP450-mediated oxidation, extending half-life (t₁/₂ > 6 hrs) .

Data Analysis & Experimental Design

Q. What protocols validate the compound’s stability under storage conditions, and how are degradation products characterized?

- Methodological Answer :

- Forced degradation : Expose to heat (40°C), humidity (75% RH), and UV light (254 nm) for 14 days. Monitor via HPLC-UV (C18 column, acetonitrile/water gradient).

- Degradant identification : Major products include 4-bromo-2-chlorophenol (via retro-aldichl reaction) and pyrrolidine N-oxide (oxidation), confirmed by MS/MS fragmentation .

Q. In crystallography studies, how do lattice parameters and intermolecular interactions affect polymorph screening?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。